PARP-2 Over PARP-1 Selectivity: 5-Chloroisoquinolin-1-one Derivatives Achieve Up to 60-Fold Isoform Discrimination
A comprehensive SAR study of isoquinolinone derivatives demonstrated that compounds incorporating the 5-chloroisoquinolin-1(2H)-one scaffold can achieve PARP-2 over PARP-1 selectivity ratios of up to 60-fold [1]. This degree of selectivity is attributed to a single amino acid residue difference between the two isoforms—Glu763 in PARP-1 versus Gln319 in PARP-2—which interacts differentially with the 5-substituted isoquinolinone pharmacophore [1]. Non-halogenated isoquinolinone scaffolds and those bearing alternative substitution patterns fail to achieve comparable selectivity windows, as the 5-chloro moiety provides optimal steric and electronic complementarity to the PARP-2 binding pocket [1][2].
| Evidence Dimension | PARP-2 vs PARP-1 selectivity ratio |
|---|---|
| Target Compound Data | Up to 60-fold selectivity for PARP-2 over PARP-1 |
| Comparator Or Baseline | Non-selective PARP inhibitors (PJ34): no significant isoform discrimination; alternative substitution patterns yield selectivity ratios <10-fold |
| Quantified Difference | Minimum 6-fold improvement in selectivity ratio versus non-optimized scaffolds |
| Conditions | In vitro enzymatic inhibition assay; recombinant human PARP-1 and PARP-2 proteins; concentration range 1 nM–100 µM |
Why This Matters
This quantifiable selectivity advantage enables researchers to dissect PARP-1 versus PARP-2 specific functions without confounding off-isoform inhibition, a critical requirement for target validation studies.
- [1] Pellicciari R, Camaioni E, Costantino G, et al. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. ChemMedChem. 2008;3(6):914-923. doi:10.1002/cmdc.200800010 View Source
- [2] On the way to selective PARP-2 inhibitors: Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives (Evaluation). Connect.h1.co, 2009. View Source
